molecular formula C13H13FN4O3 B2427112 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea CAS No. 1448077-05-1

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea

Cat. No.: B2427112
CAS No.: 1448077-05-1
M. Wt: 292.27
InChI Key: GJWVDOXXXHCJHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C13H13FN4O3 and its molecular weight is 292.27. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Molecular Architecture

Compounds similar to 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea, such as azimsulfuron, demonstrate notable crystallographic characteristics. Azimsulfuron's structure, including its dihedral angles and hydrogen bonding patterns, contributes to a deeper understanding of molecular interactions and stability, essential for designing more efficient herbicides and understanding their environmental behavior (Youngeun Jeon et al., 2015).

Antiviral Research

Research on 2',4'-dimethoxypyrimidines has led to the synthesis of compounds with potential antiviral properties. These efforts focus on creating derivatives with specific substitutions that exhibit activity against herpes simplex virus, indicating a pathway for developing new antiviral medications (P. Coe et al., 1982).

Supramolecular Chemistry

The study of ureidopyrimidones reveals their ability to dimerize through quadruple hydrogen bonding, offering insights into supramolecular assembly mechanisms. These findings have implications for the design of molecular recognition systems and self-assembling materials (F. H. Beijer et al., 1998).

Neuropharmacology and Eating Disorders

In neuropharmacology, derivatives have been investigated for their potential to influence behaviors linked to eating disorders. For example, research on orexin receptors highlights the role of specific antagonists in reducing compulsive food consumption without inducing sleep, suggesting therapeutic avenues for eating disorders with a compulsive component (L. Piccoli et al., 2012).

Environmental Science and Herbicide Degradation

Studies on the degradation of sulfonylurea herbicides, such as LGC-42153, in flooded soil provide valuable information on the environmental fate of these chemicals. Understanding the breakdown pathways and metabolic products assists in assessing the environmental impact and safety of herbicide use in agriculture (Jin Kim et al., 2003).

Cancer Research and FLT3 Inhibition

In the quest for new cancer therapies, compounds structurally related to this compound have been synthesized to inhibit the fibroblast growth factor receptor (FGFR) family, demonstrating significant antitumor activity. This research underscores the potential of these compounds in developing targeted cancer treatments (V. Guagnano et al., 2011).

Properties

IUPAC Name

1-(2,4-dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O3/c1-20-11-10(7-15-13(18-11)21-2)17-12(19)16-9-6-4-3-5-8(9)14/h3-7H,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWVDOXXXHCJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)NC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.